Tetrabutylammonium bromide
Overview
Description
Tetrabutylammonium bromide is a quaternary ammonium salt with the chemical formula C₁₆H₃₆BrN. It is commonly used as a phase transfer catalyst in various chemical reactions. The compound appears as a white solid and is known for its high solubility in water and organic solvents like dichloromethane and ethanol . This compound is valued for its environmental friendliness, operational simplicity, non-corrosiveness, and recyclability .
Mechanism of Action
Target of Action
Tetrabutylammonium bromide (TBAB) is a quaternary ammonium salt with a bromide . It is primarily used as a phase transfer catalyst . Its main targets are the reactants in a reaction that are soluble in different phases. It facilitates the transfer of a reactant from one phase to another, thus enabling the reaction .
Mode of Action
TBAB acts as a source of bromide ions for substitution reactions . It is also used to prepare other salts of the tetrabutylammonium cation by salt metathesis reactions . As a phase transfer catalyst, it enables the reaction between a reactant soluble in the organic phase and an anionic reactant soluble in the aqueous phase .
Biochemical Pathways
TBAB is known to catalyze various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions . It has also acted as an efficient zwitterionic solvent in many organic transformations under molten conditions .
Pharmacokinetics
TBAB is soluble in water (600 g/L at 20 °C), dichloromethane, and ethanol, and slightly soluble in toluene . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of TBAB’s action is the successful completion of the reaction it catalyzes. It enables reactions that would otherwise be difficult or impossible due to phase differences between reactants . It also serves as a source of bromide ions for substitution reactions .
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium bromide has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst . A catalytic amount of this compound is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .
Cellular Effects
It is known that this compound can influence cellular processes through its role as a phase transfer catalyst .
Molecular Mechanism
This compound serves as a source of bromide ions for substitution reactions . It is a commonly used phase transfer catalyst . As its melting point is just over 100 °C and decreases in the presence of other reagents, it can be considered an ionic liquid .
Temporal Effects in Laboratory Settings
It is known that this compound can influence the kinetics of reactions in which it is used as a catalyst .
Metabolic Pathways
It is known that this compound can influence metabolic processes through its role as a phase transfer catalyst .
Subcellular Localization
Given its role as a phase transfer catalyst, it is likely to be found in areas of the cell where phase transfer reactions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylammonium bromide can be synthesized by the alkylation of tributylamine with 1-bromobutane. The reaction typically occurs in an inert atmosphere using acetonitrile as a solvent under reflux conditions . The mixture is then cooled, and the product is isolated by adding water and recovering the solid .
Industrial Production Methods: In industrial settings, this compound is produced similarly by reacting tributylamine with 1-bromobutane in the presence of acetonitrile. The reaction is conducted under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It serves as a source of bromide ions for nucleophilic substitution reactions.
Oxidation and Reduction Reactions: It acts as a catalyst in oxidation and reduction processes.
Esterification and Condensation Reactions: It is used in esterification and condensation reactions as a phase transfer catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles, with reactions typically conducted in organic solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under mild conditions.
Esterification and Condensation Reactions: Carboxylic acids and alcohols are common reagents, with reactions often conducted at elevated temperatures.
Major Products:
Substitution Reactions: The major products are substituted organic compounds.
Oxidation and Reduction Reactions: The products vary depending on the specific reaction but often include oxidized or reduced organic molecules.
Esterification and Condensation Reactions: The major products are esters and other condensation products.
Scientific Research Applications
Tetrabutylammonium bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Tetrabutylammonium chloride
- Tetrabutylammonium iodide
- Tetrabutylammonium fluoride
- Tetrabutylammonium hydroxide
Comparison: Tetrabutylammonium bromide is unique due to its high solubility in both water and organic solvents, making it highly versatile as a phase transfer catalyst . Compared to its analogs, such as tetrabutylammonium chloride and tetrabutylammonium iodide, it offers a balanced reactivity and stability, making it suitable for a wide range of applications . Tetrabutylammonium fluoride and tetrabutylammonium hydroxide are more reactive and are used in specific reactions where stronger nucleophiles or bases are required .
Properties
IUPAC Name |
tetrabutylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMUNVKIHCOMHV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
Record name | Tetrabutylammonium bromide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643192 | |
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DSSTOX Substance ID |
DTXSID4044400 | |
Record name | Tetrabutylammonium bromide | |
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Molecular Weight |
322.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | 1-Butanaminium, N,N,N-tributyl-, bromide (1:1) | |
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Record name | Tetrabutylammonium bromide | |
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CAS No. |
1643-19-2 | |
Record name | Tetrabutylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1643-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetrabutylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Tetrabutylammonium bromide | |
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Record name | Tetrabutylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
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Record name | TETRABUTYLAMMONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJZ168I98R | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: TBAB facilitates reactions between reagents located in different phases, such as water and organic solvents. It achieves this by forming lipophilic ion pairs with anionic reactants, enabling them to migrate into the organic phase where the reaction occurs. This principle is showcased in the synthesis of triphenyl phosphate [].
A: TBAB enhances the reactivity of silylating agents, accelerating the conversion of alcohols to silyl ethers []. This catalytic activity stems from TBAB's ability to activate the silylating agent and facilitate the formation of more reactive intermediates.
ANone: The molecular formula for tetrabutylammonium bromide is C16H36BrN, and its molecular weight is 322.37 g/mol.
A: Researchers utilize various spectroscopic methods to analyze TBAB, including Infrared Spectroscopy (IR) to identify functional groups, Ultraviolet-Visible Spectroscopy (UV-Vis) to study electronic transitions, Nuclear Magnetic Resonance (NMR) for structural elucidation, and mass spectrometry for determining molecular weight and fragmentation patterns [, , ].
A: TBAB's solubility in both aqueous and organic solvents makes it valuable in various applications. For instance, it is used in synthesizing antireflective coatings due to its ability to form nanoporous structures upon controlled annealing [].
A: TBAB acts as a co-catalyst alongside metal complexes to facilitate the reaction between epoxides and carbon dioxide, yielding cyclic carbonates [, , , , ]. Kinetic studies reveal that the reaction is first-order with respect to the epoxide, metal complex, and TBAB concentrations [].
A: Yes, TBAB effectively catalyzes various reactions, including the synthesis of β-phosphonomalonates [], diallyl disulfide [], and transthioacetalisation of acetals [].
A: Molecular dynamics simulations provide insights into TBAB's behavior at interfaces. For example, simulations revealed that aqueous TBAB solutions exhibit reduced interfacial tension and enhanced gas adsorption compared to pure water, offering insights into semiclathrate hydrate formation [].
A: Yes, altering the alkyl chain length influences the properties of tetraalkylammonium bromides. Studies on the interaction of tetraalkylammonium bromide-based deep eutectic solvents with DNA revealed that the hydrogen bond donor's chain length impacts the interaction [].
A: While TBAB effectively catalyzes cyclic carbonate synthesis, it can undergo decomposition via a retro-Menschutkin reaction, forming tributylamine, which necessitates replenishment for optimal catalyst performance [].
A: A sensitive and selective analytical method employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been developed and validated for quantifying TBAB content in pharmaceutical samples, specifically Daclatasvir dihydrochloride [].
A: While the provided papers don't directly address TBAB's environmental impact, its use in various applications necessitates responsible waste management and exploration of recycling strategies []. Understanding TBAB's degradation pathways and potential ecotoxicological effects is crucial for mitigating any negative environmental consequences [].
A: The solubility of TBAB in benzene increases with temperature. This relationship has been experimentally determined and modeled using thermodynamic equations, such as the Pitzer-Debye-Hückel equation and the UNIQUAC model [].
A: TBAB's solubility depends on the solvent's polarity. It exhibits good solubility in polar solvents like water and alcohols due to its ionic nature, while its solubility in non-polar solvents like benzene is limited [, , ].
A: The validation of the LC-MS/MS method for TBAB quantification followed ICH guidelines, ensuring accuracy, precision, linearity, range, limit of detection, limit of quantitation, and robustness [].
A: Studies on the interaction of TBAB-based DESs with calf thymus DNA (ct-DNA) provide some insights into its biocompatibility. Results suggest that TBAB can interact with DNA, potentially impacting its structure and stability [].
A: Yes, several alternatives to TBAB exist, including other quaternary ammonium salts, polyethylene glycols, and crown ethers. The choice of catalyst depends on the specific reaction conditions and desired properties [].
ANone: Research on TBAB leverages a range of tools and techniques, including:
- Spectroscopic methods: IR, UV-Vis, NMR, mass spectrometry [, , ]
- Electrochemical techniques: Conductivity measurements [, ]
- Calorimetry: Differential Scanning Calorimetry (DSC) [, ]
- Microscopy: Scanning Electron Microscopy (SEM) []
- Computational tools: Molecular dynamics simulations []
A: TBAB's diverse applications foster collaboration between chemists, material scientists, and engineers. This interdisciplinary approach has led to advancements in areas such as catalysis, material science, and analytical chemistry. For example, the development of TBAB-functionalized MXene materials for perovskite solar cells highlights the synergistic potential of combining different scientific disciplines [].
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